2-[(3,5-Difluorophenyl)amino]-1,3-thiazole-4-carboxylic acid 2-[(3,5-Difluorophenyl)amino]-1,3-thiazole-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1508051-73-7
VCID: VC2733095
InChI: InChI=1S/C10H6F2N2O2S/c11-5-1-6(12)3-7(2-5)13-10-14-8(4-17-10)9(15)16/h1-4H,(H,13,14)(H,15,16)
SMILES: C1=C(C=C(C=C1F)F)NC2=NC(=CS2)C(=O)O
Molecular Formula: C10H6F2N2O2S
Molecular Weight: 256.23 g/mol

2-[(3,5-Difluorophenyl)amino]-1,3-thiazole-4-carboxylic acid

CAS No.: 1508051-73-7

Cat. No.: VC2733095

Molecular Formula: C10H6F2N2O2S

Molecular Weight: 256.23 g/mol

* For research use only. Not for human or veterinary use.

2-[(3,5-Difluorophenyl)amino]-1,3-thiazole-4-carboxylic acid - 1508051-73-7

Specification

CAS No. 1508051-73-7
Molecular Formula C10H6F2N2O2S
Molecular Weight 256.23 g/mol
IUPAC Name 2-(3,5-difluoroanilino)-1,3-thiazole-4-carboxylic acid
Standard InChI InChI=1S/C10H6F2N2O2S/c11-5-1-6(12)3-7(2-5)13-10-14-8(4-17-10)9(15)16/h1-4H,(H,13,14)(H,15,16)
Standard InChI Key ZTRXYXVUWRYNDJ-UHFFFAOYSA-N
SMILES C1=C(C=C(C=C1F)F)NC2=NC(=CS2)C(=O)O
Canonical SMILES C1=C(C=C(C=C1F)F)NC2=NC(=CS2)C(=O)O

Introduction

Chemical Structure and Properties

2-[(3,5-Difluorophenyl)amino]-1,3-thiazole-4-carboxylic acid possesses a distinct chemical structure characterized by the integration of three key components: a 3,5-difluorophenyl group, an amino linker, and a thiazole ring bearing a carboxylic acid. This architectural arrangement confers specific chemical and physical properties to the compound.

Physical and Chemical Properties

The physical and chemical properties of 2-[(3,5-Difluorophenyl)amino]-1,3-thiazole-4-carboxylic acid are summarized in the following table:

PropertyValue
CAS Number1508051-73-7
Molecular FormulaC₁₀H₆F₂N₂O₂S
Molecular Weight256.23 g/mol
IUPAC Name2-(3,5-difluoroanilino)-1,3-thiazole-4-carboxylic acid
AppearanceSolid
Standard InChIInChI=1S/C10H6F2N2O2S/c11-5-1-6(12)3-7(2-5)13-10-14-8(4-17-10)9(15)16/h1-4H,(H,13,14)(H,15,16)
Standard InChIKeyZTRXYXVUWRYNDJ-UHFFFAOYSA-N
SMILESC1=C(C=C(C=C1F)F)NC2=NC(=CS2)C(=O)O

The carboxylic acid group at the 4-position of the thiazole ring contributes to the acidic character of the molecule, making it capable of participating in hydrogen bonding and salt formation. The presence of the two fluorine atoms on the phenyl ring affects electronic distribution, potentially influencing the compound's reactivity, solubility, and binding interactions.

Synthesis Methods

The synthesis of 2-[(3,5-Difluorophenyl)amino]-1,3-thiazole-4-carboxylic acid typically involves several chemical reactions that form the thiazole ring and establish connections between the key structural components.

Structural Features and Chemical Behavior

The chemical behavior of 2-[(3,5-Difluorophenyl)amino]-1,3-thiazole-4-carboxylic acid is heavily influenced by its structural components: the difluorophenyl group, the amino linkage, and the thiazole ring with a carboxylic acid substituent.

Thiazole Ring System

The thiazole ring is a five-membered heterocyclic system containing a sulfur atom and a nitrogen atom. This ring system contributes to the compound's aromaticity and provides a rigid scaffold that positions other functional groups in specific spatial orientations. The nitrogen atom in the thiazole ring may act as a hydrogen bond acceptor in biological systems.

Fluorine Substitution Effects

The presence of fluorine atoms at the 3 and 5 positions of the phenyl ring introduces several important electronic and steric effects:

  • Increased lipophilicity, potentially enhancing membrane permeability

  • Altered electronic distribution, affecting reactivity and binding interactions

  • Increased metabolic stability due to the strength of the carbon-fluorine bond

  • Potential enhancement of binding affinity through fluorine-protein interactions

These fluorine-induced effects may enhance the compound's ability to interact with biological targets, contributing to its potential applications in medicinal chemistry.

Carboxylic Acid Functionality

The carboxylic acid group at the 4-position of the thiazole ring provides:

  • Acidic properties, enabling salt formation

  • Hydrogen bond donor and acceptor capabilities

  • Potential for derivatization to form esters, amides, or other functional groups

  • Possible points of interaction with biological targets, such as enzymes or receptors

Biological Activity and Applications

Thiazole derivatives, including those with fluorinated substituents, have demonstrated a wide range of biological activities that make them attractive targets for pharmaceutical research.

Structure-Activity Relationships

The biological activity of 2-[(3,5-Difluorophenyl)amino]-1,3-thiazole-4-carboxylic acid likely depends on structure-activity relationships (SAR) involving:

These factors collectively determine how the compound interacts with biological targets and influence its potential therapeutic applications.

Related Compounds and Comparative Analysis

To better understand the chemical and biological significance of 2-[(3,5-Difluorophenyl)amino]-1,3-thiazole-4-carboxylic acid, it is valuable to examine structurally related compounds and analyze their similarities and differences.

Structural Analogs

Several compounds sharing structural similarities with 2-[(3,5-Difluorophenyl)amino]-1,3-thiazole-4-carboxylic acid have been documented in the literature:

  • 2-((2,5-Dichlorophenyl)amino)-1,3-thiazole-4-carboxylic acid (CAS: 1176036-01-3) - This compound features chlorine atoms instead of fluorine, which affects its electronic properties and potentially its biological activity.

  • 2-(Phenylamino)thiazole-4-carboxylic acid (CAS: 165683-01-2) - This analog lacks the fluorine substituents, providing a baseline for understanding how fluorination affects the compound's properties.

  • 1-(3,5-difluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid - While this compound contains the same 3,5-difluorophenyl group, it features a triazole ring instead of a thiazole, demonstrating how the heterocyclic core affects properties.

Comparative Properties and Activities

The table below provides a comparative analysis of 2-[(3,5-Difluorophenyl)amino]-1,3-thiazole-4-carboxylic acid and structurally related compounds:

CompoundHeterocyclic CoreAromatic SubstituentKey Distinctive Features
2-[(3,5-Difluorophenyl)amino]-1,3-thiazole-4-carboxylic acidThiazole3,5-DifluorophenylFluorine atoms enhance lipophilicity and may improve metabolic stability
2-((2,5-Dichlorophenyl)amino)-1,3-thiazole-4-carboxylic acidThiazole2,5-DichlorophenylChlorine atoms provide different electronic effects compared to fluorine
2-(Phenylamino)thiazole-4-carboxylic acidThiazolePhenylLacks halogen substituents, providing a reference for halogen effects
1-(3,5-difluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acidTriazole3,5-DifluorophenylDifferent heterocyclic core with different electronic properties

These structural variations can significantly affect physicochemical properties, binding affinity to biological targets, and metabolic stability, ultimately influencing therapeutic potential.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator